molecular formula C18H17NO2S2 B6477328 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide CAS No. 2640843-85-0

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide

Cat. No.: B6477328
CAS No.: 2640843-85-0
M. Wt: 343.5 g/mol
InChI Key: ABTUBAUMPQORSJ-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-2-methoxybenzamide is a synthetic benzamide derivative characterized by a 2-methoxy-substituted benzamide core linked to a 2,2'-bithiophene moiety via an ethyl chain. The compound’s structure combines aromatic and heterocyclic components, which are common in pharmaceuticals and materials science due to their electronic properties and biological activity. The methoxy group may enhance solubility, while the bithiophene unit could contribute to π-π interactions or redox activity .

Properties

IUPAC Name

2-methoxy-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-21-15-6-3-2-5-14(15)18(20)19-11-10-13-8-9-17(23-13)16-7-4-12-22-16/h2-9,12H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTUBAUMPQORSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide is an organic compound notable for its unique structural features, which include a bithiophene moiety and a methoxy-substituted aromatic group. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O2_{2}S2_{2}
  • Molecular Weight : 336.48 g/mol
  • Structural Features :
    • Bithiophene moiety contributes to its electronic properties.
    • Methoxy group enhances solubility and biological interaction potential.

Biological Activity Overview

The biological activity of this compound has been explored mainly in terms of its interactions with various receptors and its potential therapeutic applications. The following sections summarize key findings from recent studies.

1. Dopamine Receptor Interaction

Research indicates that compounds with similar structural motifs have shown significant interaction with dopamine receptors, particularly the D3 subtype. For instance, studies have highlighted the ability of certain benzamide derivatives to act as selective D3 receptor agonists, promoting β-arrestin translocation and G protein activation without affecting other dopamine receptor subtypes .

Table 1: Dopamine Receptor Activity of Related Compounds

Compound IDD3R Agonist Activity (EC50 nM)Emax (%)D2R Activity (EC50 nM)
ML4174.0102Inactive
Compound A27836Inactive
Compound B9895>100,000

This table illustrates the potency of various compounds in activating the D3 receptor compared to their inactivity at the D2 receptor.

2. Neuroprotective Effects

In vitro studies have suggested that bithiophene-containing compounds may offer neuroprotective benefits. For example, they have been shown to protect dopaminergic neurons from degeneration, which is particularly relevant for conditions such as Parkinson's disease . The mechanism may involve modulation of signaling pathways associated with neuroprotection.

3. Antifungal Properties

Benzamide derivatives have also been investigated for their antifungal activities. Some studies suggest that modifications to the benzamide structure can enhance antifungal efficacy against various fungal strains . The presence of sulfur atoms in the bithiophene moiety might contribute to these biological properties by facilitating interactions with fungal cell membranes.

Case Study: Neuroprotective Activity

A study assessed the neuroprotective effects of a related compound on induced neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). Results indicated that the compound significantly reduced cell death and promoted neuronal survival through activation of specific signaling pathways linked to cell survival and stress response mechanisms .

Case Study: Antifungal Efficacy

In another study focusing on antifungal activity, a series of benzamide derivatives were tested against Candida albicans. The results showed that certain derivatives exhibited promising antifungal activity, suggesting that structural modifications could enhance their therapeutic potential against fungal infections .

Scientific Research Applications

Synthetic Intermediate

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the formation of conjugated polymers and other materials through reactions like Suzuki coupling or Stille coupling, which are essential for creating carbon-carbon bonds.

Reaction TypeDescription
Suzuki CouplingInvolves coupling of aryl halides with boronic acids.
Stille CouplingInvolves the coupling of organostannanes with halides.

Material Science

The compound's unique electronic properties make it a candidate for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Its ability to form π-stacking interactions enhances charge transport properties.

Potential Therapeutic Uses

Research indicates that compounds with bithiophene structures may exhibit anti-cancer properties. Preliminary studies suggest that this compound could be explored as a drug candidate due to its potential to interact with biological targets involved in cancer progression.

Biological Probes

The compound may also serve as a biological probe in studies investigating cellular mechanisms or as a fluorescent marker due to its ability to absorb light at specific wavelengths.

Case Study 1: Organic Electronics

A study published in the Journal of Organic Chemistry demonstrated the use of bithiophene derivatives in the fabrication of high-performance organic solar cells. The research highlighted how modifications to the bithiophene structure could enhance light absorption and charge mobility, leading to improved efficiency in solar energy conversion.

Case Study 2: Anticancer Activity

In vitro studies conducted on similar bithiophene compounds have shown promising results against various cancer cell lines. These studies suggest that the incorporation of methoxybenzamide groups may enhance bioactivity and selectivity towards cancer cells.

Comparison with Similar Compounds

Anti-inflammatory Bithiophenes

Natural bithiophenes from Echinops grijisii (e.g., 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene, ) exhibit anti-inflammatory activity by inhibiting nitrite production in RAW 264.7 cells. Unlike the target compound, these feature hydroxyl or acetylene groups instead of a benzamide linkage. The ethyl spacer in the target compound may reduce polarity, altering bioavailability compared to the natural derivatives’ hydrophilic substituents .

Corrosion-Inhibiting Bithiophenes

MA-1740 (), a bithiophene-amidine derivative, demonstrates corrosion inhibition for carbon steel in HCl. The amidine group facilitates adsorption onto metal surfaces via electrostatic interactions, a mechanism unlikely in the target compound due to its neutral benzamide group. This highlights how functional groups dictate application specificity .

Table 2: Bithiophene Derivatives Comparison

Compound Functional Groups Application Key Feature Reference
Target Compound Benzamide, ethyl linker Potential pharmaceuticals Neutral, aromatic -
MA-1740 Amidines, fluoride Corrosion inhibition Cationic, adsorbs on steel
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene Hydroxyl, acetylene Anti-inflammatory Natural product, polar

Methoxybenzamide Variants

Compounds like 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide () and N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide () illustrate how halogenation or heterocyclic appendages influence properties:

  • Halogen Effects: Bromine and fluorine increase molecular weight and may enhance binding to hydrophobic pockets in biological targets.
  • Heterocyclic Modifications : Benzothiazole rings () introduce rigid planar structures, favoring intercalation or enzyme inhibition. The bithiophene in the target compound offers conformational flexibility and electronic conjugation .

Pharmacokinetic and Antioxidant Profiles

While ADME data for the target compound are absent, AV11 (), a tetrazole-containing benzamide, shows moderate solubility (LogP = 3.5) and antioxidant activity via DPPH scavenging. The bithiophene-ethyl group in the target compound may increase LogP, reducing aqueous solubility but improving membrane permeability.

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